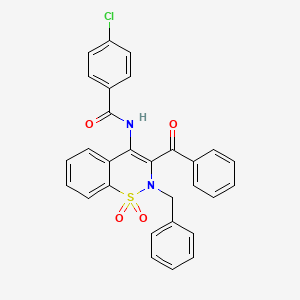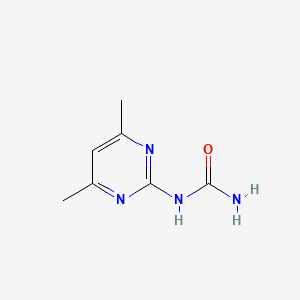
(5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-propyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a brominated phenyl group, an ethoxy group, a hydroxyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and 3-propyl-2-sulfanylideneimidazolidin-4-one. The key steps in the synthesis may involve:
Condensation Reaction: The aldehyde group of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde reacts with the imidazolidinone derivative under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.
Automation: Utilizing automated systems for precise control of reaction parameters and monitoring.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the imidazolidinone ring can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of de-brominated products or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3-propyl-2-sulfanylideneimidazolidin-4-one: Another precursor used in the synthesis.
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Uniqueness
(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a brominated phenyl group, an ethoxy group, a hydroxyl group, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H17BrN2O3S |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H17BrN2O3S/c1-3-5-18-14(20)11(17-15(18)22)7-9-6-10(16)13(19)12(8-9)21-4-2/h6-8,19H,3-5H2,1-2H3,(H,17,22)/b11-7- |
InChI Key |
WGRFPYHCFIXHJQ-XFFZJAGNSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)OCC)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OCC)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11595476.png)
![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)methyl]benzoic acid](/img/structure/B11595480.png)
![(5Z)-5-benzylidene-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595488.png)
![ethyl 4-(5-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11595492.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595500.png)
![N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11595506.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11595507.png)

![3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11595525.png)
![2-methoxyethyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595538.png)
![propyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoate](/img/structure/B11595543.png)
![8-ethyl-3,3-dimethyl-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11595552.png)
![ethyl (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11595554.png)

